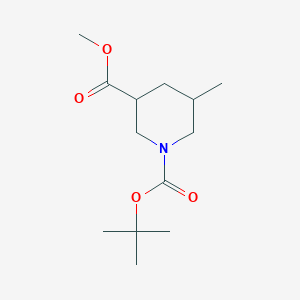
(2,6-Difluoro-3-nitrophenyl)methanol
Overview
Description
(2,6-Difluoro-3-nitrophenyl)methanol, also known as 2,6-difluoro-3-nitro-benzyl alcohol, is a fluorinated nitroaromatic compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields.
Scientific Research Applications
Comprehensive Analysis of (2,6-Difluoro-3-nitrophenyl)methanol Applications
Late-Stage Difluoromethylation
(2,6-Difluoro-3-nitrophenyl)methanol: can be utilized in late-stage difluoromethylation processes. This involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . The compound’s ability to introduce difluoromethyl groups into molecules is particularly valuable in pharmaceutical chemistry, as it can significantly alter the biological activity and physical properties of therapeutic compounds.
Allosteric Inhibition of FtsZ Proteins
The compound has shown potential in the allosteric inhibition of FtsZ proteins, which are crucial for bacterial cytokinesis . The difluoroaromatic ring of the compound engages in strong hydrophobic interactions with key residues within the allosteric pocket of the protein, influencing the inhibition of bacterial growth and division. This application is particularly relevant in the development of new antibacterial agents.
Molecular Docking Studies
Molecular docking studies can benefit from the use of (2,6-Difluoro-3-nitrophenyl)methanol due to its structural characteristics. The non-planarity induced by the fluorine atoms allows for more accurate simulations of ligand-protein interactions, especially in non-planar binding sites . This can lead to the discovery of novel drug candidates with improved efficacy.
Safety And Hazards
properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYEVAHCDPHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-nitrophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)



![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)

